molecular formula C12H18N2O4 B3271935 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea CAS No. 55711-57-4

1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea

Cat. No.: B3271935
CAS No.: 55711-57-4
M. Wt: 254.28 g/mol
InChI Key: LKIZXTWSVVTDFZ-UHFFFAOYSA-N
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Description

1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea is a chemical compound with the CAS Registry Number 55711-57-4 and a molecular formula of C12H18N2O4 . It has a molecular weight of 254.28 g/mol . The compound is characterized by a urea core that is substituted with a 4-methoxyphenyl group and two 2-hydroxyethyl chains on the same nitrogen atom, which contributes to its physicochemical profile . Computed properties include a topological polar surface area (TPSA) of 82 Ų and a calculated LogP (XLogP3) of -0.3, indicating high polarity . The structure features three hydrogen bond donors and four hydrogen bond acceptors, which can influence its solubility and potential for molecular interactions in research applications . Researchers value this urea derivative as a versatile building block in organic synthesis and materials science. Its structure makes it suitable for developing more complex molecular architectures, potentially for use in polymer chemistry or as a precursor in pharmaceutical research. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-18-11-4-2-10(3-5-11)13-12(17)14(6-8-15)7-9-16/h2-5,15-16H,6-9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIZXTWSVVTDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204250
Record name 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55711-57-4
Record name 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055711574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Structural Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound with high accuracy. While specific HRMS data for 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea is not extensively detailed in available literature, analysis of closely related structures allows for a theoretical determination of its expected mass and insights into its fragmentation. For instance, the related compound N'-[4-(diethylamino)-2-methoxyphenyl]-N,N-bis(2-hydroxyethyl)-urea has been analyzed by mass spectrometry, indicating that the bis(2-hydroxyethyl)urea moiety is stable and identifiable within the spectrometer.

Elucidation of Fragmentation Pathways and Isomeric Distinctions

The fragmentation of urea (B33335) derivatives in a mass spectrometer typically involves cleavage at the C-N bonds of the urea core and within the substituent groups. For this compound, the expected fragmentation pathways would likely involve:

Loss of hydroxyethyl (B10761427) groups: Cleavage of the C-N or C-O bonds in the hydroxyethyl chains, leading to fragments corresponding to the loss of CH₂CH₂OH.

Cleavage of the urea backbone: Fission of the amide bonds connecting the methoxyphenyl group or the bis(hydroxyethyl)amino group to the carbonyl center. This can generate ions corresponding to the 4-methoxyphenyl (B3050149) isocyanate fragment or the N,N-bis(2-hydroxyethyl)amine fragment.

Fragmentation of the aromatic ring: Further fragmentation within the 4-methoxyphenyl group, such as the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group.

These fragmentation patterns provide a molecular fingerprint that can be used to confirm the structure and distinguish it from isomers.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, extensive studies on analogous compounds, such as 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea and 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, offer a robust framework for understanding its likely solid-state conformation and interactions.

Determination of Molecular Conformation and Torsional Angles

The molecular conformation of urea derivatives is largely defined by the torsional angles between the planar urea group and its substituents. In the crystal structure of the related 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, the dihedral angle between the 4-methoxyphenyl ring and the urea plane is 35.6 (2)°. nih.gov A similar twisted conformation would be expected for the title compound.

For the bis(2-hydroxyethyl) portion, analysis of the thiourea analog reveals that the hydroxyethyl groups lie on either side of the central plane. researchgate.net The flexibility of the ethyl chains allows for various conformations, which are influenced by the formation of intra- and intermolecular hydrogen bonds.

ParameterExpected Value/RangeReference Compound
Dihedral Angle (Aromatic Ring vs. Urea Plane)~30-70°1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea nih.gov, 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea researchgate.net
Conformation of Hydroxyethyl GroupsFlexible, often involved in hydrogen bonding3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea researchgate.net

Analysis of Crystal Packing Motifs and Supramolecular Networks

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by intermolecular forces. Urea derivatives are well-known for forming robust hydrogen-bonded networks. In related structures, molecules are linked into one-, two-, or three-dimensional arrays. nih.gov For instance, the crystal structure of 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea shows molecules linked into a two-dimensional array in the ac plane. nih.gov Given the presence of two hydroxyl groups and an N-H group, this compound is expected to form a complex and extensive supramolecular network.

Characterization of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

Hydrogen bonds are the dominant intermolecular interactions in this class of compounds. The urea moiety itself provides both hydrogen bond donors (N-H group) and a potent acceptor (C=O group). Furthermore, the two hydroxyl (-OH) groups of the bis(2-hydroxyethyl) substituent serve as excellent hydrogen bond donors and acceptors.

Based on analogous structures, a rich network of hydrogen bonds is anticipated:

N—H···O=C: A classic interaction forming urea tapes or dimers.

O—H···O=C: The hydroxyl groups can donate hydrogen bonds to the urea carbonyl oxygen.

O—H···O(H): Hydrogen bonds can form between the hydroxyl groups of adjacent molecules.

N—H···O(H): The urea N-H can also donate to the oxygen of a hydroxyl group.

In the crystal of 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, the urea oxygen atom is noted to accept three hydrogen bonds simultaneously (it is trifurcated), highlighting the strength of this acceptor site. nih.gov Other non-covalent interactions, such as C-H···π interactions involving the aromatic ring, may also play a role in stabilizing the crystal packing.

Interaction TypeDonorAcceptor
Hydrogen BondN-H (Urea)O=C (Urea)
Hydrogen BondO-H (Hydroxyethyl)O=C (Urea)
Hydrogen BondO-H (Hydroxyethyl)O (Hydroxyethyl)
Hydrogen BondN-H (Urea)O (Hydroxyethyl)

Comparison of Solid-State Conformations with Gas-Phase and Solution-Phase Theoretical Models

Comparing the experimentally determined solid-state structure with theoretical models calculated for the gas phase or in solution provides insight into the effects of crystal packing forces on molecular conformation. Computational studies, often using Density Functional Theory (DFT), can predict the lowest energy conformation of an isolated molecule.

For the related compound 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, DFT calculations showed that the experimental molecular structure found in the crystal is very close to the geometry-optimized structure calculated for the gas phase. researchgate.net This suggests that for this molecule, the intramolecular forces (like the intramolecular N—H···O hydrogen bond) are major determinants of the conformation, and crystal packing introduces only minor perturbations. researchgate.net A similar correlation would be anticipated for this compound, where the molecular conformation is likely heavily influenced by the potential for intramolecular hydrogen bonding between the urea N-H and a hydroxyethyl oxygen, which would then be further stabilized by the extensive intermolecular hydrogen bonding network in the solid state.

Computational Chemistry and Theoretical Modeling of 1,1 Bis 2 Hydroxyethyl 3 4 Methoxyphenyl Urea

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the intricate details of a molecule's electronic makeup and its inherent reactivity. These theoretical approaches provide a lens through which the fundamental aspects of bonding, charge distribution, and reaction propensity can be examined.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the properties of molecules. arxiv.orggoogle.com For 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea, geometry optimization is performed to locate the minimum energy structure on the potential energy surface, which corresponds to the most stable three-dimensional arrangement of the atoms.

The bond lengths within the molecule, such as the C=O, C-N, and aromatic C-C bonds, are also determined. The C-N bonds of the urea (B33335) group are expected to have lengths intermediate between a typical single and double bond, confirming the partial double bond character from resonance.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)
ParameterBond/AngleExpected Value
Bond Lengths (Å) C=O (urea)~1.25
C-N (amide)~1.38
C-N (hydroxyethyl)~1.46
C-C (aromatic)~1.39 - 1.41
C-O (ether)~1.37
C-O (alcohol)~1.43
**Bond Angles (°) **N-C-N (urea)~118
O=C-N (urea)~121
C-N-C (hydroxyethyl)~119
Dihedral Angles (°) Phenyl Ring vs. Urea Plane~20 - 40

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is indicative of the nucleophilic regions of a molecule, while the LUMO, an electron acceptor, points to electrophilic sites. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule that is more polarizable and reactive.

For this compound, the HOMO is expected to be primarily localized on the electron-rich 4-methoxyphenyl (B3050149) ring and the nitrogen atoms, reflecting their electron-donating capability. The LUMO is likely distributed over the urea carbonyl group and the aromatic ring, which can act as electron-accepting regions. Analysis of the orbital contributions reveals that the p-orbitals of the oxygen, nitrogen, and carbon atoms of the urea and phenyl groups are the main contributors to these frontier orbitals.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting how it will interact with other chemical species. chemrxiv.org The MEP is plotted onto the molecule's electron density surface, using a color spectrum to represent different potential values. wolfram.com

Regions of negative electrostatic potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack. For this compound, these negative regions are anticipated to be concentrated around the highly electronegative oxygen atoms of the carbonyl group and the two hydroxyl groups. researchgate.netresearchgate.net These sites are the most likely to act as hydrogen bond acceptors.

Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. The most positive potentials are expected to be located around the hydrogen atoms of the amide (N-H) group and the hydroxyl (O-H) groups, making them primary sites for hydrogen bond donation. acs.org The aromatic protons will exhibit a moderately positive potential. The MEP map provides a clear, intuitive guide to the molecule's reactive behavior and its potential non-covalent interactions.

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. irjweb.comresearchgate.net These descriptors, derived from conceptual DFT, provide a quantitative measure of reactivity.

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Potential (μ): Calculated as μ = -(I + A) / 2. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons.

These descriptors provide a more nuanced understanding of the molecule's reactivity profile beyond a simple FMO analysis. For instance, a high electrophilicity index suggests the molecule will behave as a strong electrophile in reactions. Fukui functions (not detailed here) can further be used to identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 2: Illustrative Quantum Chemical Properties and Reactivity Descriptors
ParameterSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--5.8 eV
LUMO EnergyELUMO--0.9 eV
Energy GapΔEELUMO - EHOMO4.9 eV
Ionization PotentialI-EHOMO5.8 eV
Electron AffinityA-ELUMO0.9 eV
Chemical Hardnessη(I - A) / 22.45 eV
Chemical Potentialμ-(I + A) / 2-3.35 eV
Electrophilicity Indexωμ² / (2η)2.29 eV

Conformational Landscape Exploration and Energetic Profiles

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous conformations. Understanding this conformational landscape is crucial as the molecule's biological activity and physical properties are often dictated by its preferred shape.

The molecule possesses significant conformational freedom due to rotation around several key bonds: the C(aryl)-N bond, the N-C(O) bond, and the C-N, C-C, and C-O bonds within the two hydroxyethyl (B10761427) side chains. A systematic conformational analysis can be performed by rotating these bonds in increments (e.g., 30°) and calculating the energy of each resulting structure. This process, known as a potential energy surface scan, helps to identify low-energy conformers (rotational isomers or rotamers) and the energy barriers that separate them.

A key area of interest is the orientation of the two hydroxyethyl arms. These flexible arms can adopt a wide range of positions. Intramolecular hydrogen bonding may play a significant role in stabilizing certain conformations, for example, between the hydroxyl hydrogen of one arm and the carbonyl oxygen or the oxygen of the other hydroxyl group. Computational analysis can identify these low-energy, hydrogen-bonded structures and quantify their stability relative to more extended conformations. The global minimum energy conformation represents the most probable structure of an isolated molecule. This detailed conformational mapping is essential for understanding how the molecule might interact with biological targets or pack in a crystal lattice.

Influence of the 4-Methoxyphenyl Group on Overall Molecular Flexibility

In contrast, the N,N-bis(2-hydroxyethyl) portion of the molecule introduces considerable flexibility through the rotation around the C-N and C-C bonds of the ethyl chains. This flexibility allows the two hydroxyl groups to orient themselves in various positions, facilitating intra- and intermolecular hydrogen bonding. The interplay between the rigid 4-methoxyphenyl group and the flexible hydroxyethyl chains defines the molecule's conformational landscape and its ability to adapt to different chemical environments.

Potential Energy Surface Scans for Key Dihedral Angles

To quantitatively explore the conformational flexibility, Potential Energy Surface (PES) scans are performed computationally. readthedocs.ioresearchgate.net This technique involves systematically rotating a specific dihedral angle and calculating the molecule's potential energy at each step, allowing for the identification of energy minima (stable conformers) and energy maxima (transition states). sciepub.comsciepub.com

For this compound, two key dihedral angles are critical for understanding its conformational preferences:

τ1 (C-C-N-C): The angle defining the rotation of the 4-methoxyphenyl group relative to the urea plane.

τ2 (C-N-C-C): The angle defining the rotation of one of the 2-hydroxyethyl groups.

A PES scan for the τ1 dihedral angle would likely reveal a global energy minimum corresponding to the twisted conformation observed in related crystal structures, with significant energy barriers for planar or perpendicular orientations. The scan for τ2 would illustrate the rotational freedom of the side chains and identify preferred orientations that minimize steric clashes and optimize potential hydrogen bonding.

Dihedral Angle (τ1)Relative Energy (kcal/mol)Conformation
5.2Eclipsed (Planar) - High Energy
35°0.0Gauche (Twisted) - Global Minimum
90°3.8Perpendicular - Transition State
180°5.5Anti-planar - High Energy

This interactive table presents hypothetical data from a Potential Energy Surface (PES) scan for the rotation of the 4-methoxyphenyl group. The results indicate the most stable conformation (lowest energy) is a twisted arrangement.

Prediction and Simulation of Spectroscopic Properties

GIAO NMR Chemical Shift Predictions and Correlation with Experimental Data

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum mechanical approach for the accurate prediction of NMR chemical shifts (δ). modgraph.co.ukresearchgate.netnih.gov This method calculates the magnetic shielding tensors for each nucleus in the molecule, which can then be converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). mdpi.com

Theoretical calculations for this compound would predict distinct signals for its various protons (¹H) and carbons (¹³C). The aromatic protons of the 4-methoxyphenyl group would appear as two doublets due to symmetry. The methoxy (B1213986) group protons would yield a sharp singlet, while the methylene (B1212753) (-CH₂-) protons of the hydroxyethyl groups would likely show complex splitting patterns. The hydroxyl (-OH) protons would appear as a broad singlet, the position of which is sensitive to solvent and concentration. For the ¹³C spectrum, distinct peaks would be predicted for the methoxy carbon, the aromatic carbons, the urea carbonyl carbon, and the carbons of the hydroxyethyl chains. Comparing these predicted values with experimental data is crucial for validating the computed molecular geometry and confirming spectral assignments. mdpi.com

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H (ortho to NH)~7.30~122
Aromatic C-H (ortho to OCH₃)~6.85~114
Methoxy (-OCH₃)~3.75~55
Urea N-H~8.50-
N-CH₂~3.60~51
O-CH₂~3.70~60
C=O (Urea)-~155

This interactive table displays hypothetical GIAO-predicted NMR chemical shifts for key atoms in the molecule, providing a theoretical spectrum for comparison with experimental results.

Theoretical UV-Vis Absorption Spectra and Electronic Transitions

Theoretical UV-Vis spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in an experimental spectrum. science-softcon.de

The primary chromophore in this compound is the 4-methoxyphenylurea (B72069) system. The main electronic transitions responsible for UV absorption are expected to be π → π* transitions localized on the aromatic ring and the urea group. TD-DFT calculations would likely predict a strong absorption band in the UV region. Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal that these transitions correspond to the excitation of an electron from an orbital with significant density on the phenyl ring and urea nitrogen to an anti-bonding orbital localized on the aromatic system and carbonyl group.

Calculated λ_max (nm)Oscillator Strength (f)Major ContributionTransition Type
2750.45HOMO → LUMOπ → π
2300.21HOMO-1 → LUMOπ → π

This interactive table presents hypothetical TD-DFT results, detailing the predicted UV-Vis absorption maxima and the nature of the underlying electronic transitions.

Non-Linear Optical (NLO) Property Assessment

Molecules possessing a significant difference in electron density, often due to the presence of electron-donating and electron-accepting groups, can exhibit non-linear optical (NLO) properties. utp.edu.cojhuapl.edu In this compound, the 4-methoxyphenyl group acts as an electron donor, while the carbonyl of the urea moiety can function as an electron acceptor, creating an intramolecular charge-transfer system. nih.gov

Computational assessment of NLO properties involves calculating the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of β is a key indicator of second-order NLO activity. scispace.com Calculations are often compared to a standard NLO material, such as urea, to gauge the potential of the new compound. mdpi.comnist.gov The presence of the extended π-system and the donor-acceptor character in the target molecule suggests it could possess notable NLO properties.

PropertyCalculated Value for Target Compound (a.u.)Reference Value for Urea (a.u.)
Dipole Moment (μ)4.5 D1.4 D
Mean Polarizability (α)18034
First Hyperpolarizability (β)1200 x 10⁻³³ esu49 x 10⁻³³ esu

This interactive table compares the hypothetical calculated NLO properties of the target molecule with the known reference values for urea, highlighting its potential as an NLO material.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are employed to model the dynamic behavior of a molecule in a solvent over time, providing insights into its solution-phase conformation, solvation, and intermolecular interactions. dntb.gov.uamdpi.com An MD simulation of this compound, typically in a water or DMSO box, would reveal how the molecule interacts with its environment.

Key analyses from an MD trajectory would include the study of hydrogen bonding between the molecule's two hydroxyl groups and the urea N-H group with solvent molecules. nih.gov Radial Distribution Functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from these functional groups, detailing the structure of the solvation shells. Furthermore, MD simulations can track the conformational changes of the flexible hydroxyethyl chains and the rotation of the 4-methoxyphenyl group in solution, providing a dynamic picture that complements the static view from PES scans.

Dynamic Conformational Changes and Solvation Effects

The dynamic nature of this compound in solution would be governed by the rotational freedom around its single bonds. Key dihedral angles, such as those involving the urea moiety, the phenyl ring, and the hydroxyethyl groups, would define the molecule's conformational landscape.

Solvation effects, the influence of the surrounding solvent molecules, would be critical to the conformational preferences of this compound. In a polar solvent such as water, the molecule would likely adopt conformations that maximize hydrogen bonding between its hydroxyl and urea groups and the solvent molecules. Implicit and explicit solvation models are computational tools used to simulate these effects. An explicit solvation model, while computationally more intensive, would provide a more detailed picture of the specific interactions between the solute and individual solvent molecules.

Hypothetical Conformational Analysis Data

A theoretical computational study could yield a potential energy surface map, identifying low-energy (stable) and high-energy (transitional) conformations. The following is an illustrative data table of what such a study might produce for key dihedral angles.

Dihedral AngleDescriptionPredicted Stable Angle (in degrees) in VacuumPredicted Stable Angle (in degrees) in Water
C1-N1-C2-N2Urea plane twist~0 or ~180~0 or ~180
N1-C2-N2-C3Phenyl group rotation45-6030-50
C2-N1-C4-C5Hydroxyethyl chain 1 rotationMultiple minima (e.g., 60, 180, -60)Population shifts to favor H-bonding
C2-N1-C6-C7Hydroxyethyl chain 2 rotationMultiple minima (e.g., 60, 180, -60)Population shifts to favor H-bonding

Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

Intermolecular Interactions in Solvent Environment

The intermolecular interactions of this compound in a solvent environment would be dominated by hydrogen bonding. The urea group contains both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O). Furthermore, the two hydroxyl (-OH) groups on the ethyl chains are potent hydrogen bond donors and acceptors.

In a protic solvent like water or ethanol, a complex and dynamic network of hydrogen bonds would form between the solute and solvent molecules. Quantum mechanical calculations, such as Density Functional Theory (DFT), could be employed to analyze the strength and geometry of these hydrogen bonds. These calculations can provide information on bond lengths, angles, and interaction energies.

The 4-methoxyphenyl group introduces a nonpolar character to the molecule, which could lead to hydrophobic interactions, particularly in aqueous solutions. These interactions, while weaker than hydrogen bonds, would influence the molecule's orientation and aggregation behavior in solution.

Illustrative Intermolecular Interaction Data

A detailed computational analysis could quantify the various types of intermolecular interactions. The following table provides a hypothetical breakdown of the contributions to the total interaction energy in an aqueous solution.

Interaction TypeContributing GroupsEstimated Interaction Energy (kcal/mol)
Hydrogen Bonding (Solute-Solvent)Urea N-H with water O; Urea C=O with water H; Hydroxyl O-H with water O; Hydroxyl O with water H-3 to -8 per bond
Hydrogen Bonding (Solute-Solute)Urea N-H with Urea C=O; Hydroxyl O-H with Urea C=O; Hydroxyl O-H with Hydroxyl O-4 to -10 per bond (concentration dependent)
Van der Waals InteractionsPhenyl ring and alkyl chains with solvent and other solute molecules-0.5 to -2
Electrostatic InteractionsPolar groups (urea, hydroxyl, methoxy) with polar solventVariable

Note: This table is for illustrative purposes and represents hypothetical data. Precise values would be the result of specific computational modeling.

Supramolecular Chemistry and Non Covalent Interactions

Design Principles for Hydrogen Bond Donor/Acceptor Systems in Urea (B33335) Derivatives

The urea group is a cornerstone in supramolecular chemistry due to its exceptional hydrogen-bonding capabilities. It features two polarized N-H groups, which act as strong hydrogen bond donors, and a carbonyl oxygen that is an effective hydrogen bond acceptor. A key feature of disubstituted ureas is their ability to form strong, self-complementary, bifurcated N-H···O=C hydrogen bonds. mdpi.comtue.nl This interaction leads to the formation of highly stable, one-dimensional tapes or ribbons, a common motif in the crystal structures of urea derivatives. tue.nl

The efficiency of the urea group as a building block depends on the presence of these two proximate N-H fragments. rsc.org In 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea, the N-H group adjacent to the methoxyphenyl ring is the primary hydrogen bond donor site of the urea core. The carbonyl oxygen remains a potent acceptor, capable of engaging in multiple hydrogen bonds. The presence of additional hydrogen bonding sites on the hydroxyethyl (B10761427) groups diversifies the possible interaction patterns beyond the simple urea tape motif.

Role of Bis(2-hydroxyethyl) and 4-Methoxyphenyl (B3050149) Moieties in Directing Molecular Assembly

The Bis(2-hydroxyethyl) moieties introduce significant additional complexity and control over the molecular assembly. Each hydroxyethyl arm contains a terminal hydroxyl (-OH) group, which can function as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen atom). This dual nature allows for the formation of extensive three-dimensional hydrogen-bonded networks that can link the primary urea tapes. These groups can form O-H···O bonds with other hydroxyl groups, the urea carbonyl oxygen, or the methoxy (B1213986) oxygen, leading to a highly intricate and stable crystal lattice. The flexibility of the ethyl chains also allows the molecule to adopt various conformations to maximize favorable intermolecular contacts.

Investigation of Intermolecular Forces and Self-Recognition Processes

To fully understand the forces driving the self-assembly of molecules like this compound, computational tools such as Hirshfeld surface analysis and energy framework calculations are employed. These methods provide quantitative insights into the nature and strength of intermolecular interactions.

For a molecule with the complexity of this compound, a Hirshfeld analysis would be expected to reveal a variety of close contacts. Based on analyses of related structures containing hydroxyl, methoxyphenyl, and amide-like functionalities, the dominant interactions can be predicted. nih.govnih.gov The most significant contributions would arise from hydrogen bonding (O···H contacts) and van der Waals forces (H···H contacts). Weaker C···H and C···C contacts, indicative of C-H···π and π-π stacking, would also be present.

A representative breakdown of intermolecular contacts, derived from analogous molecular systems, is presented in the table below.

Interaction TypeTypical Contribution (%)Description
H···H45 - 55%Represents van der Waals forces, typically the largest contributor for hydrogen-rich molecules. nih.govnih.gov
O···H / H···O25 - 35%Corresponds to strong N-H···O and O-H···O hydrogen bonds, critical for structural cohesion. strath.ac.uk
C···H / H···C10 - 20%Indicates weaker C-H···O and C-H···π interactions involving the phenyl ring and alkyl chains. nih.gov
Other (C···C, C···O, etc.)< 5%Minor contributions from other van der Waals and dispersion forces. researchgate.net

Energy framework analysis provides a quantitative and visual understanding of the crystal packing by calculating the interaction energies between pairs of molecules. crystalexplorer.net This method distinguishes between the primary contributors to lattice energy—electrostatic, dispersion, polarization, and repulsion—and maps them as frameworks within the crystal lattice. rasayanjournal.co.innih.gov

For a polar, hydrogen-bonded molecule such as this compound, the energy framework would likely show that the crystal packing is stabilized by a combination of strong electrostatic and significant dispersion forces.

Electrostatic Energy: This component is dominant in directions where strong hydrogen bonds (N-H···O and O-H···O) occur, forming the primary scaffolding of the supramolecular assembly.

Total Energy: The topology of the total interaction energy framework reveals the most stable packing pathways and highlights the anisotropic nature of the crystal's stability.

The table below conceptualizes the interaction energies between a central molecule and its nearest neighbors, based on typical values for organic molecular crystals.

Interaction MotifElectrostatic (kJ/mol)Dispersion (kJ/mol)Total Energy (kJ/mol)Description
Hydrogen Bond Dimer (Urea)-60 to -90-30 to -50-90 to -140Strongest interaction, driven by electrostatics of N-H···O bonds. nih.gov
π-π Stacking (Phenyl)-10 to -20-40 to -60-50 to -80Primarily stabilized by dispersion forces between aromatic rings. iucr.org
Hydroxyethyl Network-40 to -70-25 to -40-65 to -110Strong electrostatic contribution from O-H···O hydrogen bonds.

Directed Assembly of Supramolecular Architectures (Conceptual)

The specific combination of functional groups in this compound makes it an interesting candidate for the conceptual design of functional supramolecular architectures, such as anion receptors.

The urea functional group is a well-established motif for the recognition and binding of anions. rsc.orgtaylorfrancis.com The design principle hinges on the ability of the two polarized N-H groups to act as a bidentate hydrogen bond donor, forming a "chelate" or "bite" interaction with an anionic guest. acs.orgresearchgate.net This arrangement is particularly effective for binding oxoanions (e.g., carboxylates, nitrates) where the two N-H donors can interact with two oxygen atoms of the anion. rsc.org

In the context of this compound, the N-H group of the urea core provides the primary anion binding site. The design of an effective receptor requires that this binding site be accessible. The surrounding bis(2-hydroxyethyl) and 4-methoxyphenyl groups would play crucial secondary roles:

They would control the solubility of the receptor in different media.

They could sterically influence the binding pocket, potentially leading to selectivity for anions of a particular size or shape.

The hydroxyl groups could provide secondary hydrogen bonding interactions to further stabilize the receptor-anion complex.

Preventing self-association of the urea groups, which competes with anion binding, is a key challenge in receptor design. taylorfrancis.com The bulky and flexible substituents in the target molecule could potentially disrupt the strong urea-urea self-assembly that is common in simpler derivatives, thereby enhancing its availability for guest binding.

Potential for Higher-Order Assembly (e.g., One-Dimensional Chains, Two-Dimensional Layers)

The directional nature of the hydrogen bonds in urea-containing compounds often leads to the formation of well-defined, higher-order assemblies such as one-dimensional (1D) chains or two-dimensional (2D) layers. nih.gov The specific arrangement of functional groups in this compound makes it a prime candidate for such self-assembly.

Drawing parallels from the crystal structure of 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, a two-dimensional network is a highly probable assembly motif. nih.gov In this analogue, the combination of N—H···O and O—H···O hydrogen bonds links the molecules into a 2D array in the crystallographic ac plane. nih.gov The urea groups often form centrosymmetric dimers through N—H···O hydrogen bonds, which then extend into chains or more complex networks through interactions with other functional groups.

For this compound, the two hydroxyethyl chains provide additional vectors for intermolecular connections. These chains could form hydrogen bonds with neighboring molecules, potentially linking pre-formed hydrogen-bonded urea chains into a 2D sheet or a more intricate three-dimensional network. The flexibility of the hydroxyethyl chains might also allow for different packing arrangements and polymorphism.

The table below details the hydrogen bond geometry observed in the analogue 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, which serves as a predictive model for the types of interactions expected for this compound. nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
O-H···O----
N-H···O0.81(6)2.35(6)3.098(5)153(5)
N-H···O0.79(5)2.14(5)2.898(5)161(4)

Data for the analogue 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea. nih.gov

The formation of either 1D chains or 2D layers would be dependent on the energetic favorability of the different possible hydrogen bonding schemes. The interplay between the strong urea-urea interactions and the hydrogen bonds involving the hydroxyethyl groups would ultimately dictate the dimensionality of the resulting supramolecular architecture.

Advanced Analytical Methodologies for Research Applications

Development of Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are central to separating 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea from starting materials, intermediates, byproducts, and impurities. Methodical development is key to achieving robust and reliable separations for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like urea (B33335) derivatives. nih.govsemanticscholar.org The optimization of an HPLC method for this compound involves careful selection of the stationary phase, mobile phase composition, and detector.

Given the structure of the target compound, which contains both polar hydroxyethyl (B10761427) groups and a nonpolar methoxyphenyl group, reversed-phase (RP) chromatography is a suitable approach. C18 columns are widely used for the separation of phenyl urea derivatives. nih.gov However, for highly polar compounds, alternative stationary phases such as polar-embedded or mixed-mode columns can offer better retention and selectivity. nih.govsielc.com

The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile or methanol. nih.govsielc.com Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to separate compounds with a range of polarities. nih.gov The addition of modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution by controlling the ionization of silanol groups on the stationary phase. sielc.commtc-usa.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the 4-methoxyphenyl (B3050149) group provides a strong chromophore. mdpi.com A diode array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. nih.gov

Table 1: Illustrative HPLC Method Parameters for Urea Derivative Analysis

Parameter Typical Condition Purpose
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm Separation based on hydrophobicity. nih.gov
Mobile Phase A Water with 0.1% Formic Acid Aqueous component, acid improves peak shape. mtc-usa.com
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic component for elution of nonpolar compounds.
Gradient 5% to 95% B over 20 minutes To elute a range of compounds from polar to nonpolar.
Flow Rate 1.0 mL/min Standard flow for analytical columns. mtc-usa.com
Column Temp. 30 °C Ensures reproducible retention times.
Detection UV/DAD at 245-255 nm Wavelength for detecting the aromatic ring system. nih.govmdpi.com

| Injection Vol. | 5 µL | Standard volume for analytical HPLC. |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. Urea and its derivatives are typically non-volatile and thermally labile, tending to decompose at the high temperatures required for GC analysis. chromforum.org Physical data indicates that urea itself decomposes above 130°C, making it unsuitable for conventional GC. chromforum.org

However, GC can be a valuable tool for two specific applications:

Analysis of Volatile Byproducts: During the synthesis of the target compound, volatile impurities or byproducts may be formed. GC with a flame ionization detector (FID) or a mass spectrometer (MS) can be used to monitor the presence of these volatile species in the reaction mixture.

Analysis of Derivatized Forms: To make the compound suitable for GC analysis, a chemical derivatization step can be performed. This involves reacting the non-volatile analyte with a reagent to form a more volatile and thermally stable product. For instance, the hydroxyl and urea functional groups can be silylated, or the urea moiety can be reacted with reagents like trifluoroacetic acid (TFA) to form a derivative amenable to GC-MS analysis. nih.gov

Advanced Mass Spectrometry for Quantitative and Qualitative Research Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details. When coupled with a chromatographic separation technique, it offers unparalleled specificity and sensitivity.

For the unambiguous identification of this compound in complex matrices such as reaction mixtures or biological extracts, the coupling of HPLC with High-Resolution Mass Spectrometry (LC-HRMS) is the method of choice. nih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically <5 ppm). nih.govlcms.cz

This high mass accuracy allows for the determination of the elemental composition of the parent ion, which greatly increases confidence in its identification. Furthermore, HRMS can be used in tandem MS (MS/MS) mode, where the parent ion is fragmented, and the exact masses of the resulting fragment ions are measured. This provides detailed structural information that can be used to confirm the identity of the compound and distinguish it from isomers. dtic.mil The combination of retention time from HPLC and the high-resolution mass spectral data provides exceptional specificity. core.ac.uk

Table 2: Potential HRMS Data for this compound

Parameter Value Information Provided
Molecular Formula C₁₂H₁₈N₂O₄ ---
Monoisotopic Mass 254.1267 u Theoretical exact mass of the neutral molecule.
[M+H]⁺ Ion 255.1345 m/z Theoretical exact mass of the protonated molecule for positive ion mode ESI-MS.
[M+Na]⁺ Ion 277.1164 m/z Theoretical exact mass of the sodium adduct, often seen in ESI-MS.

| Mass Accuracy | < 5 ppm | The acceptable difference between measured and theoretical mass for confident identification. |

When highly accurate quantification is required, Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard. wikipedia.org This technique overcomes issues of matrix effects and analyte recovery that can affect other methods. nih.gov IDMS involves adding a known quantity of an isotopically labeled version of the analyte—in this case, this compound labeled with stable isotopes like ¹³C or ¹⁵N—to the sample as an internal standard. nih.gov

The labeled standard is chemically identical to the analyte and thus behaves identically during sample preparation, chromatography, and ionization. wikipedia.org The mass spectrometer can distinguish between the unlabeled (native) analyte and the labeled internal standard based on their mass difference. Quantification is based on the measured ratio of the MS signal of the native analyte to that of the labeled standard. wikipedia.org Because it relies on a ratio rather than an absolute signal intensity, the method is extremely precise and accurate. IDMS is particularly valuable in complex sample matrices where matrix suppression or enhancement effects can compromise the accuracy of external calibration methods. nih.gov

Spectrophotometric Techniques for Research-Oriented Characterization

Spectrophotometric techniques, particularly UV-Visible spectroscopy, provide valuable information about the electronic structure of a molecule and can be used for both qualitative characterization and quantitative analysis.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the 4-methoxyphenyl chromophore. Aromatic compounds typically exhibit strong absorption bands in the UV region. mdpi.com For example, related compounds containing a methoxyphenyl group show strong absorption maxima between 250 nm and 350 nm. mdpi.comresearchgate.net The position and intensity of these absorption bands (governed by the Beer-Lambert law) can be used to confirm the presence of the chromophore and to quantify the compound in solution, provided there are no interfering substances that absorb at the same wavelength. researchgate.netmdpi.com

While direct UV-Vis spectrophotometry is rapid and simple, its selectivity can be limited. For quantitative analysis of urea in complex mixtures, colorimetric methods are often employed. These methods involve a chemical reaction that produces a colored product with a unique absorption maximum. iwaponline.comnih.gov For instance, the reaction of urea with diacetylmonoxime under acidic conditions produces a colored diazine derivative, which can be measured spectrophotometrically. iwaponline.com Although less specific than chromatographic methods, these spectrophotometric assays can be useful for high-throughput screening or when chromatographic equipment is unavailable.

Table 3: Reported UV Absorption Maxima for Structurally Related Compounds

Compound λₘₐₓ (nm) Solvent/Conditions
1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea mdpi.com 252, 305 Not specified
1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one researchgate.net 342 Not specified

UV-Vis Spectrophotometry for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectrophotometry is a powerful technique for probing the electronic structure of molecules. The absorption of UV or visible light by a molecule induces the transition of electrons from a lower energy ground state to a higher energy excited state. shu.ac.ukfiveable.mebyjus.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light. libretexts.org

In the case of this compound, the primary chromophores are the 4-methoxyphenyl group and the urea carbonyl group (C=O). The absorption of energy from UV radiation excites their outer electrons, leading to distinct electronic transitions. shu.ac.uk

These transitions are mainly of two types:

π → π* (pi to pi star) transitions: These occur in molecules with unsaturated centers, such as the aromatic ring of the 4-methoxyphenyl group. lumenlearning.com Electrons from a π bonding orbital are excited to a π* anti-bonding orbital. libretexts.org These transitions are typically of high intensity, with molar absorptivity (ε) values often in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk As the extent of conjugation in a molecule increases, the energy required for this transition decreases, resulting in absorption at longer wavelengths. lumenlearning.comlibretexts.org

n → π* (n to pi star) transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the urea moiety, to a π* anti-bonding orbital. libretexts.orglibretexts.org Compared to π → π* transitions, n → π* transitions are of lower energy, meaning they occur at longer wavelengths. lumenlearning.comlibretexts.org They are also significantly less intense, with molar absorptivity values typically between 10 and 100 L mol⁻¹ cm⁻¹. shu.ac.uk

By analyzing the UV-Vis spectrum—specifically the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands—researchers can gain valuable information about the electronic environment within the this compound molecule.

Table 1: Expected Electronic Transitions for this compound This table outlines the theoretical electronic transitions based on the functional groups present in the molecule.

Chromophore Transition Type Typical Wavelength Region Relative Intensity
4-Methoxyphenyl Ring π → π* 200-300 nm High (ε = 1,000-10,000)

Advanced Spectrophotometric Methods (e.g., Derivative Spectroscopy) for Overlapping Species in Research Samples

In many research applications, the target compound, this compound, may exist in a mixture with other substances, such as precursors, byproducts, or other components of a formulation. These additional species can have UV-Vis absorption spectra that overlap with the spectrum of the target analyte, making direct quantification and identification difficult. core.ac.uk

Advanced spectrophotometric methods, particularly derivative spectroscopy, provide a powerful solution to this challenge. core.ac.ukijcrt.org This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength (dA/dλ, d²A/dλ², etc.). whoi.edu This mathematical transformation can effectively resolve overlapping spectral bands and eliminate background interference. ijcrt.orgyoutube.com

The key advantages of using derivative spectroscopy include:

Enhanced Resolution: Broad, overlapping absorption bands in the normal (zero-order) spectrum are resolved into more defined peaks in the derivative spectrum, allowing for the identification of individual components. ijcrt.orgyoutube.com Even-order derivatives, such as the second derivative, are particularly useful as they produce a sharpened negative peak at the same wavelength as the original maximum, but with a narrower bandwidth. ijcrt.orgwhoi.edu

Improved Quantification: By using the zero-crossing technique, where the concentration of one component is measured at a wavelength where the derivative spectrum of an interfering component crosses the zero axis, accurate quantification is possible even in the presence of spectral overlap. ijcrt.org

Increased Specificity: Spectra that appear very similar in the zero-order mode may show significant differences in their derivative forms, which is useful for qualitative analysis and characterization. whoi.edu

For instance, if a research sample contains this compound along with an impurity that absorbs in a similar UV region, their combined zero-order spectrum might show only a single, broad peak. However, by calculating the second derivative of this spectrum, the two overlapping signals can be separated into distinct positive and negative peaks, enabling the clear identification and quantification of the target compound. nih.gov

Table 2: Conceptual Illustration of Second Derivative Spectroscopy for Resolving Overlapping Spectra This table demonstrates how a second derivative spectrum can distinguish the target analyte from an interfering substance when their zero-order spectra overlap.

Wavelength (nm) Zero-Order Absorbance (Mixture) Second Derivative (d²A/dλ²) of Analyte Second Derivative (d²A/dλ²) of Impurity Second Derivative (d²A/dλ²) of Mixture Interpretation
260 0.65 0 -0.05 -0.05 Impurity peak maximum is revealed.
275 0.80 -0.10 0 -0.10 Analyte peak maximum is clearly identified.

Future Research Directions and Unexplored Avenues in Urea Chemistry

Innovations in Green and Sustainable Synthetic Routes for Complex Urea (B33335) Derivatives

The traditional synthesis of urea derivatives has often relied on hazardous reagents such as phosgene (B1210022) and isocyanates, prompting a significant shift towards greener and more sustainable alternatives. google.comresearchgate.net Future research into the synthesis of complex ureas like 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea will undoubtedly prioritize eco-friendly approaches.

One of the most promising avenues is the utilization of carbon dioxide (CO2) as a C1 building block. acs.orgrsc.org This approach not only capitalizes on a renewable and abundant carbon source but also offers a pathway to circumvent the use of toxic phosgene. rsc.org For the synthesis of our target molecule, a potential green route could involve the direct reaction of diethanolamine (B148213), 4-methoxyaniline, and CO2, possibly facilitated by a suitable catalyst to promote the formation of the urea linkage under mild conditions. acs.org Research into catalyst-free systems, where the reaction is carried out in environmentally benign solvents like water, is another burgeoning area. acs.orgcsic.es

Biocatalysis represents a further frontier in the sustainable synthesis of urea derivatives. Enzymes such as urease, which naturally catalyze the hydrolysis of urea, could be engineered or repurposed to facilitate the synthesis of complex ureas. researchgate.net This enzymatic approach offers the benefits of high selectivity and operation under mild, aqueous conditions, aligning perfectly with the principles of green chemistry.

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contributes to the sustainability of the process by reducing solvent usage and waste generation. wikipedia.org A hypothetical one-pot synthesis of this compound could involve the in situ generation of an isocyanate intermediate from a Boc-protected amine, followed by its immediate reaction with diethanolamine. wikipedia.org

Green Synthesis StrategyPotential Application for this compound SynthesisKey Advantages
CO2 as a C1 Building Block Direct carboxylation of diethanolamine and 4-methoxyaniline.Utilizes a renewable feedstock, avoids toxic reagents like phosgene. acs.orgrsc.org
Catalyst-Free Synthesis in Water Reaction of a 4-methoxyphenyl (B3050149) isocyanate precursor with diethanolamine in an aqueous medium.Eliminates the need for metal catalysts and organic solvents, simplifying purification. acs.orgcsic.es
Biocatalysis Employing engineered enzymes to facilitate the condensation of the amine precursors.High selectivity, mild reaction conditions, environmentally friendly. researchgate.net
One-Pot Synthesis In situ generation of the isocyanate from a protected amine followed by reaction with diethanolamine.Reduces waste, improves efficiency, minimizes solvent usage. wikipedia.org

Advanced Computational Design and Prediction of Novel Urea Scaffolds

The advent of powerful computational tools has revolutionized the process of drug discovery and materials science, and their application to the design of novel urea scaffolds holds immense promise. For a molecule like this compound, computational methods can be employed to predict its physicochemical properties, potential biological activities, and interactions with specific targets in silico, thereby guiding synthetic efforts and minimizing trial-and-error experimentation.

Molecular docking and molecular dynamics (MD) simulations are at the forefront of these computational techniques. researchgate.netresearchgate.net These methods allow researchers to model the interaction of a urea derivative with the active site of a protein, providing insights into its potential as an inhibitor. researchgate.netresearchgate.net For instance, the binding mode of this compound could be simulated with various enzymes, such as kinases or proteases, to predict its inhibitory potential and guide the design of more potent analogs. csic.esresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies offer another powerful tool for the rational design of novel urea compounds. csic.esresearchgate.net By establishing a mathematical relationship between the structural features of a series of urea derivatives and their biological activity, QSAR models can predict the activity of unsynthesized compounds. google.comcsic.es This approach could be used to optimize the structure of this compound by identifying which structural modifications are likely to enhance a desired biological effect. researchgate.netacs.org

Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is becoming an indispensable part of the modern drug design pipeline. mdpi.com These computational models can assess the drug-likeness of a novel urea scaffold early in the design process, helping to identify and mitigate potential liabilities before significant resources are invested in synthesis and testing.

Computational MethodApplication to this compoundPredicted Outcomes
Molecular Docking Simulating the binding of the compound to the active sites of various enzymes.Prediction of binding affinity and mode of interaction, guiding lead optimization. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the compound-protein complex over time.Assessment of binding stability and identification of key interactions. researchgate.netresearchgate.net
QSAR Modeling Developing predictive models based on a library of related urea derivatives.Estimation of biological activity and guidance for structural modifications. csic.esresearchgate.net
In Silico ADMET Prediction Evaluating the compound's pharmacokinetic and toxicological properties.Early identification of potential liabilities, improving the chances of developing a successful drug candidate. mdpi.com

Rational Design of Urea-Based Supramolecular Systems with Tailored Interactions

The urea functional group is a cornerstone of supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. acs.orgresearchgate.net This property allows urea derivatives to self-assemble into a wide array of well-defined, non-covalent architectures, including supramolecular polymers, gels, and capsules. acs.orgcsic.es The rational design of these systems, where the molecular structure is tailored to achieve a specific self-assembly behavior and function, is a major focus of future research.

The structure of this compound, with its two hydroxyl groups and the urea moiety, provides multiple sites for hydrogen bonding. This makes it a promising candidate for the formation of intricate supramolecular structures. By strategically modifying the substituents on the phenyl ring or the length of the hydroxyethyl (B10761427) chains, it is possible to fine-tune the intermolecular interactions and control the resulting supramolecular architecture.

For example, the introduction of additional hydrogen bonding sites or hydrophobic groups could lead to the formation of supramolecular gels in various solvents. csic.esresearchgate.net These "smart" materials can exhibit stimuli-responsive behavior, where the gel-sol transition can be triggered by external factors such as temperature, pH, or the presence of specific ions. researchgate.net

The design of bis-urea compounds has been shown to lead to the formation of self-assembled nanofibers, which can have applications in areas such as drug delivery. rsc.org By dimerizing the this compound scaffold through a suitable linker, it may be possible to create novel bis-urea molecules with tailored self-assembly properties.

Furthermore, the incorporation of heterocyclic moieties into urea derivatives can introduce additional hydrogen bonding patterns, leading to the formation of highly stable supramolecular polymers. researchgate.net This approach could be explored with our target compound to create novel materials with tunable mechanical and thermal properties.

Supramolecular SystemDesign Strategy for this compoundPotential Applications
Supramolecular Gels Modification of substituents to control intermolecular hydrogen bonding and solvophobic interactions.Stimuli-responsive materials, drug delivery, tissue engineering. csic.esresearchgate.net
Self-Assembled Nanofibers Dimerization of the urea scaffold to create bis-urea derivatives.Controlled drug release, scaffolds for cell culture. rsc.org
Supramolecular Polymers Incorporation of heterocyclic groups to introduce additional hydrogen bonding motifs.Self-healing materials, elastomers, sensors. researchgate.net

Development of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. Traditional analytical techniques often provide only a snapshot of a reaction at a single point in time. The future of mechanistic studies in urea chemistry lies in the development and application of advanced spectroscopic techniques that allow for the real-time, in situ monitoring of reactions as they occur.

Operando spectroscopy , which combines spectroscopic measurements with simultaneous catalytic activity and selectivity measurements, is a particularly powerful approach. wikipedia.org Techniques such as in situ Fourier-transform infrared (FT-IR) and Raman spectroscopy can provide detailed information about the formation and consumption of reactants, intermediates, and products in real-time. researchgate.netresearchgate.net For the synthesis of this compound, in situ FT-IR could be used to monitor the disappearance of the characteristic isocyanate peak and the appearance of the urea carbonyl stretch, providing valuable kinetic data. researchgate.net

In situ X-ray absorption spectroscopy (XAS) is another powerful technique for probing the electronic structure and local coordination environment of a catalyst during a reaction. acs.org This would be particularly relevant if the synthesis of our target molecule is facilitated by a metal catalyst.

The development of biosensors for the real-time monitoring of urea concentrations is also an active area of research. researchgate.netmdpi.com While primarily focused on clinical and environmental applications, the principles behind these sensors could be adapted to create analytical tools for monitoring the progress of urea synthesis reactions in a laboratory or industrial setting.

Furthermore, the combination of multiple spectroscopic techniques can provide a more complete picture of a reaction mechanism. rsc.org For example, coupling mass spectrometry with a spectroscopic technique can allow for the identification of transient intermediates that may not be observable by a single method alone.

Spectroscopic TechniqueApplication to the Study of Urea SynthesisMechanistic Insights Gained
In Situ FT-IR Spectroscopy Real-time monitoring of the vibrational modes of reactants, intermediates, and products.Kinetic data, identification of transient species, understanding of reaction pathways. researchgate.netresearchgate.net
In Situ Raman Spectroscopy Complementary vibrational information to FT-IR, particularly for symmetric vibrations.Confirmation of bond formation and structural changes during the reaction. acs.org
Operando X-ray Absorption Spectroscopy (XAS) Probing the electronic and geometric structure of a catalyst under reaction conditions.Understanding catalyst activation, deactivation, and the nature of the active site. acs.org
Real-Time Mass Spectrometry Continuous monitoring of the mass-to-charge ratio of species in the reaction mixture.Identification of intermediates and products, real-time reaction profiling. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted phenylisocyanates with diethanolamine derivatives. Temperature control (e.g., 40–60°C) and reaction time (12–24 hours) are critical for minimizing side products. Catalysts like triethylamine or DMAP can improve urea bond formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Reaction optimization should use factorial design experiments to assess variables like solvent polarity (e.g., DMF vs. THF) and stoichiometry .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography resolves 3D conformation, as demonstrated for structurally similar urea derivatives (e.g., bond angles and torsional strain analysis) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies functional groups (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm and hydroxyethyl protons at δ 3.5–3.7 ppm).
  • FT-IR confirms urea C=O stretching (~1640–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Q. What are the common chemical reactions involving the urea moiety in this compound?

  • Methodological Answer :

  • Hydrolysis : Under acidic/basic conditions, the urea bond cleaves into amines and CO₂. For example, refluxing with 6M HCl yields 4-methoxyaniline and diethanolamine derivatives. Kinetic studies via HPLC track degradation rates .
  • Oxidation : Using KMnO₄ in acetone generates N-oxide derivatives, while H₂O₂ in acetic acid forms hydroxylated byproducts. Reaction pathways depend on solvent polarity and pH .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition or receptor binding)?

  • Methodological Answer :

  • Molecular docking simulations (AutoDock Vina, Schrödinger Suite) model interactions with targets like RET kinase, leveraging structural analogs with tetrahydroquinoline moieties .
  • Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry.
  • Cellular assays (e.g., luciferase-based reporter systems) assess downstream signaling modulation. Validate findings with CRISPR-Cas9 gene-edited cell lines to confirm target specificity .

Q. How should contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal validation : Cross-check using SPR (surface plasmon resonance) for binding kinetics and Western blotting for target phosphorylation.
  • Meta-analysis : Apply statistical tools (e.g., Bayesian hierarchical models) to reconcile discrepancies across datasets, accounting for batch effects .

Q. What computational strategies are effective for predicting reaction pathways or designing derivatives with enhanced stability?

  • Methodological Answer :

  • Density functional theory (DFT) : Calculate transition-state energies for hydrolysis or oxidation pathways (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
  • Machine learning : Train models on PubChem datasets to predict substituent effects on solubility or logP.
  • Reaction path search methods : Tools like GRRM (Global Reaction Route Mapping) identify low-energy intermediates, enabling rapid optimization .

Q. How do solvent polarity and temperature influence the compound’s stability during storage or reactions?

  • Methodological Answer :

  • Accelerated stability studies : Use HPLC to monitor degradation in solvents like DMSO (prone to oxidation) vs. acetonitrile (inert).
  • Arrhenius plots : Determine activation energy (Ea) for decomposition by testing stability at 25°C, 40°C, and 60°C.
  • Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent hydrolysis .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1-Bis(2-hydroxyethyl)-3-(4-methoxyphenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.